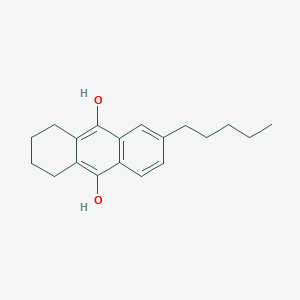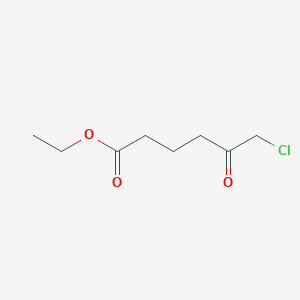
Ethyl 6-chloro-5-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-chloro-5-oxohexanoate is an organic compound with the molecular formula C8H13ClO3. It is a chlorinated ester that is often used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity and versatility in organic synthesis, making it valuable in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-5-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of monoethyl adipate with trichloromethyl carbonate in the presence of a catalyst such as N,N-dimethylformamide. The reaction is typically carried out in an organic solvent like chlorobenzene at a temperature of 65-70°C for about 6 hours. The product is then purified through distillation under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymes such as alcohol dehydrogenases from Lactobacillus species have been employed to catalyze the reduction of prochiral ketones to produce chiral alcohols, which can then be further processed to obtain the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-chloro-5-oxohexanoate undergoes various chemical reactions, including:
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Major Products
Reduction: Ethyl 6-chloro-5-hydroxyhexanoate.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Oxidation: 6-chlorohexanoic acid or other oxidized products.
Applications De Recherche Scientifique
Ethyl 6-chloro-5-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the manufacture of agrochemicals, flavors, and fragrances.
Mécanisme D'action
The mechanism of action of ethyl 6-chloro-5-oxohexanoate involves its reactivity as an ester and a chlorinated compound. It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Additionally, its ester functionality allows it to participate in esterification and transesterification reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Ethyl 6-chloro-5-oxohexanoate can be compared with other similar compounds such as:
Ethyl 6-chloro-6-oxohexanoate: Similar in structure but differs in the position of the carbonyl group.
Ethyl 5-chloro-5-oxohexanoate: Another chlorinated ester with a different substitution pattern.
Ethyl 6-chloro-5-hydroxyhexanoate: The reduced form of this compound.
These compounds share similar reactivity patterns but differ in their specific applications and the types of reactions they undergo .
Propriétés
Numéro CAS |
79685-55-5 |
|---|---|
Formule moléculaire |
C8H13ClO3 |
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
ethyl 6-chloro-5-oxohexanoate |
InChI |
InChI=1S/C8H13ClO3/c1-2-12-8(11)5-3-4-7(10)6-9/h2-6H2,1H3 |
Clé InChI |
OACOMFUXMZYKMI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
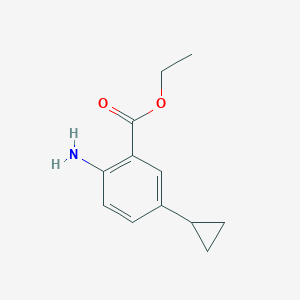


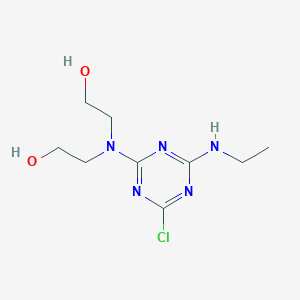
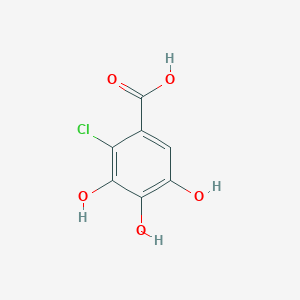


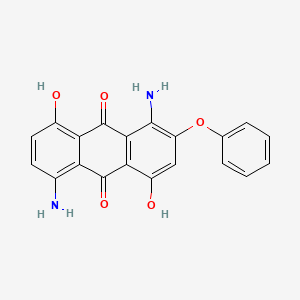
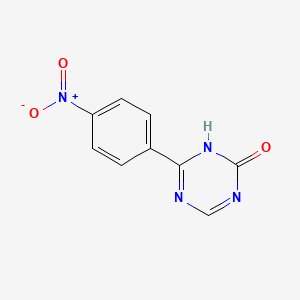
![6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13131046.png)

